
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone and 5-iodothiophene.
Reaction Conditions: The reaction is carried out in an anhydrous environment using a suitable solvent such as methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The naphthoquinone core can undergo redox reactions, altering its oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boron reagents in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its naphthoquinone core, which is known for its biological activities.
Biological Studies: The compound can be used to study enzyme inhibition, particularly in pathways involving redox reactions.
Material Science: It can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione involves its interaction with biological molecules:
Molecular Targets: The compound can target enzymes involved in redox reactions, such as oxidoreductases.
Pathways Involved: It can modulate oxidative stress pathways, influencing cellular redox states and potentially leading to therapeutic effects in diseases related to oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Known for its biological activities, including anti-inflammatory and anticancer properties.
2-Chloro-3,5-dinitropyridine: Another chlorinated naphthoquinone derivative with distinct chemical properties.
Uniqueness
2-Chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione is unique due to the presence of both chlorine and iodine substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
CAS No. |
112616-34-9 |
|---|---|
Molecular Formula |
C14H6ClIO2S |
Molecular Weight |
400.62 g/mol |
IUPAC Name |
2-chloro-3-(5-iodothiophen-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H6ClIO2S/c15-12-11(9-5-6-10(16)19-9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H |
InChI Key |
YEEFPIZYVBUFBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)C3=CC=C(S3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


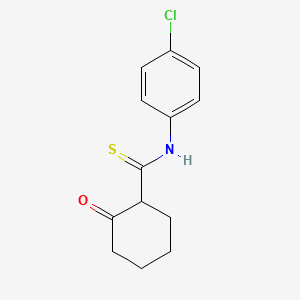
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
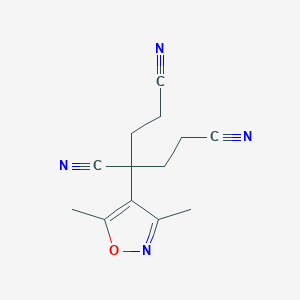
diphenylsilane](/img/structure/B14296348.png)
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)

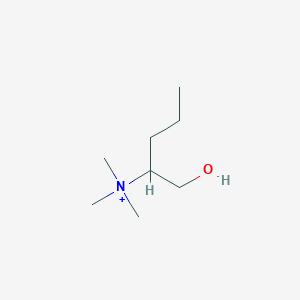
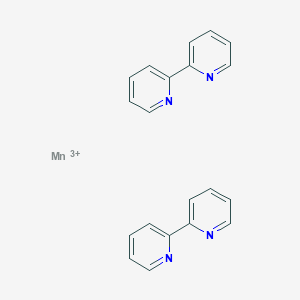
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
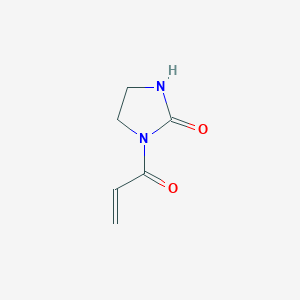
![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)
![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
